molecular formula C21H30N6O4S B12351666 2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

Cat. No.: B12351666
M. Wt: 462.6 g/mol
InChI Key: HXSRSUCCIKTDTM-UHFFFAOYSA-N
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Description

2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one is a complex organic compound with a molecular formula of C21H28N6O4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one involves multiple steps. One common method includes the reaction of 2-ethoxy-5-nitrophenyl sulfone with piperazine under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including cyclization and alkylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific and therapeutic applications .

Properties

Molecular Formula

C21H30N6O4S

Molecular Weight

462.6 g/mol

IUPAC Name

2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C21H30N6O4S/c1-4-6-18-23-14(3)19-21(28)24-20(25-27(18)19)16-13-15(7-8-17(16)31-5-2)32(29,30)26-11-9-22-10-12-26/h7-8,13,20,22,25H,4-6,9-12H2,1-3H3,(H,24,28)

InChI Key

HXSRSUCCIKTDTM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C2N1NC(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C

Origin of Product

United States

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